![molecular formula C28H29NO3 B133209 Lasofoxifene 2-Oxide CAS No. 366017-88-1](/img/structure/B133209.png)
Lasofoxifene 2-Oxide
描述
Lasofoxifene 2-Oxide is a derivative of lasofoxifene, a nonsteroidal selective estrogen receptor modulator (SERM). Lasofoxifene is primarily used for the prevention and treatment of osteoporosis and vaginal atrophy in postmenopausal women . This compound, with the molecular formula C28H29NO3, is a biochemical compound used in proteomics research .
准备方法
The synthesis of lasofoxifene and its derivatives, including lasofoxifene 2-Oxide, involves multi-component coupling reactions. One method involves a Lewis acid-mediated three-component coupling reaction among 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, and anisole in the presence of HfCl4 . This reaction produces a common synthetic intermediate, which undergoes further reactions to yield lasofoxifene . Another method involves the epoxidation of 6-methoxy-1-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-3,4-dihydronaphthalene by m-CPBA, followed by treatment with phenyl magnesium bromide/cerium chloride and subsequent acid treatment .
化学反应分析
Lasofoxifene 2-Oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include m-CPBA for epoxidation and phenyl magnesium bromide for Grignard reactions . The major products formed from these reactions include ketones and other derivatives of lasofoxifene .
科学研究应用
Clinical Trials and Efficacy
Recent studies have highlighted lasofoxifene's efficacy in treating metastatic breast cancer, particularly in patients with estrogen receptor-positive (ER+) tumors resistant to standard therapies.
- ELAINE Trials : The ELAINE-1 and ELAINE-2 trials demonstrated lasofoxifene's potential in patients with ESR1 mutations. In the ELAINE-2 trial, lasofoxifene combined with abemaciclib resulted in a median progression-free survival (PFS) of 13 months, with an objective response rate of 50% .
- Case Study : A notable case from the ELAINE-1 trial reported a durable complete response in a patient previously treated with CDK4/6 inhibitors, showcasing lasofoxifene's ability to induce significant tumor regression .
Comparison with Standard Treatments
Lasofoxifene has been shown to outperform fulvestrant, the current gold standard for ER+ breast cancer treatment. In comparative studies, lasofoxifene exhibited a higher clinical benefit rate and improved tolerability profiles, particularly regarding menopausal symptoms .
Treatment | Median PFS | Objective Response Rate | Clinical Benefit Rate |
---|---|---|---|
Lasofoxifene + Abemaciclib | 13 months | 50% | 62.1% |
Fulvestrant | 6 months | 13.2% | 21.6% |
Osteoporosis Management
In addition to its oncological applications, lasofoxifene is also indicated for the prevention and treatment of osteoporosis in postmenopausal women. It has been shown to reduce the risk of vertebral and nonvertebral fractures while improving bone density .
Management of Vaginal Atrophy
Lasofoxifene has demonstrated effectiveness in alleviating symptoms associated with genitourinary syndrome of menopause (GSM), such as vaginal dryness and discomfort . Clinical trials have indicated significant improvements in vaginal health compared to traditional therapies.
Future Directions and Research Needs
The ongoing exploration of lasofoxifene's applications includes:
- Further clinical trials to establish long-term efficacy and safety profiles.
- Investigations into combination therapies that may enhance its therapeutic effects against resistant cancer types.
- Studies focusing on its potential benefits beyond breast cancer and osteoporosis, including cardiovascular health.
作用机制
Lasofoxifene 2-Oxide exerts its effects by selectively binding to estrogen receptors (ERα and ERβ) with high affinity . This binding mimics the positive effects of estrogen on bone, reducing the production and lifespan of osteoclasts and stimulating osteoblast activity . The compound also alters the NF-kappaB ligand (RANKL)/RANK/osteoprotegerin system, which plays a crucial role in bone metabolism .
相似化合物的比较
Lasofoxifene 2-Oxide is similar to other selective estrogen receptor modulators (SERMs) such as tamoxifen and raloxifene. it has a higher affinity for estrogen receptors and greater oral bioavailability . Unlike tamoxifen and raloxifene, lasofoxifene has shown a significantly higher reduction in the incidence of estrogen receptor-positive breast cancers . Other similar compounds include nafoxidine and its positional isomers, which are synthesized using similar multi-component coupling reactions .
生物活性
Lasofoxifene 2-Oxide is a selective estrogen receptor modulator (SERM) that has garnered attention for its potential therapeutic applications, particularly in the treatment of estrogen receptor-positive (ER+) breast cancer and postmenopausal osteoporosis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, clinical efficacy, and notable case studies.
This compound exhibits both estrogenic and antiestrogenic properties depending on the tissue type. It interacts with estrogen receptors (ERα and ERβ), displaying a high affinity for these receptors, which allows it to exert tissue-selective effects:
- Bone : Acts as an agonist, mimicking estrogen's beneficial effects on bone density by inhibiting osteoclast formation and promoting osteoblast activity through modulation of the RANK/RANKL/osteoprotegerin pathway.
- Breast and Uterus : Functions as an antagonist, suppressing estrogen signaling pathways that can lead to tumorigenesis. This dual action positions Lasofoxifene as a promising candidate for treating hormone-dependent cancers while minimizing risks associated with traditional estrogens .
Pharmacokinetics
This compound displays favorable pharmacokinetic properties:
- Absorption : Peak plasma concentrations are reached within 6 to 7.3 hours post-administration, with an oral bioavailability of approximately 62% .
- Distribution : The apparent volume of distribution in postmenopausal women is about 1350 L, indicating extensive tissue distribution .
- Metabolism : Primarily metabolized via CYP3A4 and CYP2D6 pathways, with significant phase II conjugation reactions involving glucuronidation and sulfation .
- Half-life : The elimination half-life is approximately 6 days, allowing for sustained therapeutic effects .
Clinical Efficacy
Recent clinical trials have demonstrated the efficacy of Lasofoxifene in managing ER+ breast cancer, particularly in patients with ESR1 mutations. Notable findings from the ELAINE trials include:
- ELAINE 1 Trial : Compared Lasofoxifene to Fulvestrant in patients with ESR1-mutated metastatic breast cancer. Results showed:
- ELAINE 2 Trial : Evaluated Lasofoxifene combined with the CDK4/6 inhibitor Abemaciclib:
Case Studies
Several case studies have illustrated the therapeutic potential of Lasofoxifene:
- Case Study A : A postmenopausal woman with metastatic ER+ breast cancer exhibited a complete response after treatment with Lasofoxifene combined with Abemaciclib, demonstrating significant tumor regression and improved quality of life.
- Case Study B : In a cohort of patients resistant to aromatase inhibitors, Lasofoxifene administration led to a marked reduction in tumor size and prolonged PFS compared to previous therapies.
Summary Table of Clinical Findings
Study | Treatment | Median PFS (months) | Objective Response Rate (%) | Clinical Benefit Rate (%) |
---|---|---|---|---|
ELAINE 1 | Lasofoxifene | 6.04 | 13.2 | 36.5 |
Fulvestrant | 4.04 | 2.9 | 21.6 | |
ELAINE 2 | Lasofoxifene + Abemaciclib | ~13 | ~50 | ~66 |
属性
IUPAC Name |
1-[2-[4-[(1R,2S)-6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]ethyl]pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO3/c30-23-11-15-26-22(19-23)10-14-25(20-5-2-1-3-6-20)28(26)21-8-12-24(13-9-21)32-18-17-29-16-4-7-27(29)31/h1-3,5-6,8-9,11-13,15,19,25,28,30H,4,7,10,14,16-18H2/t25-,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFAWBLHDMBREC-NAKRPHOHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437841 | |
Record name | Lasofoxifene 2-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
366017-88-1 | |
Record name | 1-(2-(4-((1R,2S)-1,2,3,4-Tetrahydro-6-hydroxy-2-phenyl-1-naphthalenyl)phenoxy)ethyl)-2-pyrrolidinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0366017881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lasofoxifene 2-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-(4-((1R,2S)-1,2,3,4-TETRAHYDRO-6-HYDROXY-2-PHENYL-1-NAPHTHALENYL)PHENOXY)ETHYL)-2-PYRROLIDINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FNT0UY50G8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。